2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
Description
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Properties
IUPAC Name |
2-(5-bromo-2,4-dimethylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-8(2)10(12)6-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAPFVXIYCIAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2OCCO2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,4-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically under anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane lies in medicinal chemistry. Its unique structure allows it to act as a potential lead compound in drug development.
Anticancer Activity
Recent studies have indicated that compounds with dioxolane rings exhibit significant anticancer properties. For instance, derivatives of dioxolane have been shown to inhibit tumor growth in various cancer cell lines. The bromine substitution on the phenyl ring enhances the compound's biological activity by increasing lipophilicity and modulating interactions with biological targets.
Antimicrobial Properties
Research has also demonstrated that this compound possesses antimicrobial activity against several pathogens. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Materials Science
The compound's unique structural features make it suitable for applications in materials science.
Polymer Synthesis
This compound can serve as a building block for synthesizing polymers with specific properties. Its ability to participate in polymerization reactions allows for the creation of novel materials with tailored mechanical and thermal properties.
Nanomaterials
In nanotechnology, this compound can be utilized in the synthesis of nanomaterials. The incorporation of dioxolane units into nanostructures can enhance their stability and functionality, particularly in drug delivery systems.
Synthetic Intermediate
As a synthetic intermediate, this compound plays a crucial role in organic synthesis.
Reactions and Transformations
The compound can undergo various chemical transformations to yield more complex molecules. For example:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create diverse derivatives.
- Cyclization Reactions : It can participate in cyclization reactions to form new cyclic compounds that may exhibit unique properties.
Case Study 1: Anticancer Activity
A study published in "Journal of Medicinal Chemistry" explored the anticancer effects of dioxolane derivatives. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university investigated the antimicrobial activity of various dioxolane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethylthiazole
- (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
- (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Biological Activity
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The compound features a dioxolane ring and a brominated phenyl group with two methyl substituents. This specific arrangement enhances its chemical reactivity and biological interactions. The bromine atom allows for electrophilic aromatic substitution, while the dioxolane ring can undergo various chemical transformations, making it a versatile building block in drug development.
The biological activity of this compound is primarily attributed to its electrophilic nature and ability to react with biological molecules. Key mechanisms include:
- Electrophilic Substitution : The bromophenyl group can interact with nucleophiles in biological systems, potentially leading to pharmacological effects.
- Ring-Opening Reactions : The dioxolane ring may open under acidic or basic conditions, forming reactive intermediates that can interact with cellular targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance:
- MIC Values : Some derivatives showed moderate activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies revealed that certain derivatives displayed strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition .
- Selectivity Index : The selectivity index for these compounds suggests a significant difference in efficacy between cancerous and non-cancerous cells, highlighting their potential as targeted therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-1,3-dioxolane | Bromophenyl group at para position | Different reactivity due to the position of bromine |
| 2-(3-Chlorophenyl)-1,3-dioxolane | Chlorine instead of bromine | Potentially different biological activity |
| 2-(5-Bromo-2-methylphenyl)-1,3-dioxolane | Methyl substitution on phenyl ring | Variation in steric hindrance and reactivity |
| 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | Additional methyl substitution | Alters physical properties and potential interactions |
Case Studies
A notable case study involved the synthesis of derivatives from the parent compound aimed at enhancing biological activity. These derivatives were tested against various bacterial strains and cancer cell lines. Results indicated a correlation between structural modifications and increased efficacy against both microbial and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
